molecular formula C8H4BrCl3O B1274164 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone CAS No. 79779-66-1

2-Bromo-1-(2,3,4-trichlorophenyl)ethanone

Cat. No. B1274164
CAS RN: 79779-66-1
M. Wt: 302.4 g/mol
InChI Key: VLDDCKKHWOFPMO-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,3,4-trichlorophenyl)ethanone is a brominated organic compound that is structurally related to various other brominated compounds studied for their chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds such as 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) , 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone , and 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone have been synthesized and analyzed, providing insights into the chemical behavior of brominated ethanones.

Synthesis Analysis

The synthesis of related brominated ethanones typically involves halogen-exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which yielded higher yields and proved to be an effective chemical protective group . Another example is the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, which involved a 7-step procedure starting from a related methanone compound . These methods suggest that the synthesis of 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone could potentially be achieved through similar halogen-exchange reactions and multi-step synthetic procedures.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated ethanones can be investigated using computational methods such as Gaussian09 software package, as demonstrated for 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . These studies include optimization of the molecular structure, vibrational assignments, and analysis of hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis. The HOMO-LUMO analysis is also used to determine charge transfer within the molecule . Such analyses would be relevant for understanding the electronic properties of 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone.

Chemical Reactions Analysis

Brominated ethanones can undergo various chemical reactions, including bimolecular condensation and reactions with radicals, as seen in the thermal decomposition of BTBPE . The reactivity of such compounds can lead to the formation of complex structures, including polybrominated dibenzo-p-dioxins, through mechanisms such as Langmuir-Hinshelwood, Eley-Rideal, and Diels-Alder . Additionally, the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone demonstrates the versatility of brominated ethanones in forming heterocyclic compounds with potential fungicidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated ethanones can be inferred from their molecular structure and reactivity. For instance, the molecular electrostatic potential (MEP) analysis indicates regions of negative and positive charge distribution, which can influence the compound's reactivity and interactions with other molecules . The crystal structure of related compounds, such as (theophyllinato)(triphenylphosphine)gold(I), provides insights into the bonding and coordination geometry, which could be relevant for understanding the solid-state properties of 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone .

Scientific Research Applications

Chemical Synthesis and Protective Group Applications

2-Bromo-1-arylethanones, including variants like 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone, have been utilized in chemical synthesis. For instance, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was synthesized through a halogen-exchange reaction, proving effective as a chemical protective group in further esterification processes (Li Hong-xia, 2007).

Synthesis of Enantiomerically Pure Compounds

Enantiomerically pure compounds have significant importance in pharmaceuticals and agrochemicals. A study demonstrated the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, starting from a compound structurally similar to 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone (Shuo Zhang et al., 2014).

Computational Studies in Chemical Reactions

Computational studies have explored the reactivity of 2-Bromo-1-arylethanones with other chemical species. For example, a study investigated the reactions between imidazole and various 2-Bromo-1-arylethanones, including computational analyses like Density Functional Theory (DFT) calculations (T. Erdogan & F. Erdoğan, 2019).

Antifungal Activity Research

2-Bromo-1-arylethanones have been involved in the synthesis of compounds with potential antifungal activities. A study described the environmentally friendly synthesis of 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives, starting from a compound similar to 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone, and evaluated their antifungal activities (Song Yang et al., 2004).

Electrophilic Bromination Research

Research into the electrophilic bromination of various ketones, including 2-Bromo-1-arylethanones, has been conducted. This study contributes to understanding the selective α-monobromination of alkylaryl ketones, which is crucial in organic synthesis and pharmaceutical applications (W. Ying, 2011).

Synthesis of Chalcone Analogues

2-Bromo-1-arylethanones have been used in the synthesis of α,β-unsaturated ketones as chalcone analogues. This synthesis involves an electron-transfer chain reaction, demonstrating the utility of these compounds in creating diverse chemical structures (C. Curti et al., 2007).

Synthesis of Thiazole Derivatives

Thiazole derivatives, synthesized from 2-bromo-1-arylethanones, have shown fungicidal activity. This research highlights the role of these compounds in developing new fungicidal agents (M. S. Bashandy et al., 2008).

properties

IUPAC Name

2-bromo-1-(2,3,4-trichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDDCKKHWOFPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701000727
Record name 2-Bromo-1-(2,3,4-trichlorophenyl)ethan-1-one
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,3,4-trichlorophenyl)ethanone

CAS RN

79779-66-1
Record name 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone
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Record name 2-Bromo-1-(2,3,4-trichlorophenyl)ethan-1-one
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Record name 2-Bromo-1-(2,3,4-trichlorophenyl)ethan-1-one
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Record name 2-bromo-1-(2,3,4-trichlorophenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

A mixture of 2',3',4'-trichloroacetophenone (21.4 g, 0.0958 mole), anhydrous sodium acetate (8.0 g), and n-hexane (50 ml) was heated under reflux while treated with a solution of bromine (15.3 g, 0.096 mole) in 25 ml of n-hexane in five portions, decolorizing before each new addition. The mixture was then filtered while hot and the insoluble residue was triturated twice with 50 ml of boiling n-hexane. Enough additional n-hexane was added to the combined filtrates to avoid oiling out of product at 40°. The solution was then seeded and cooled at -10° for 18 hours. Product was collected and air dried to give 17.9 g (62%), mp 44°-46°.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Roman, JZ Vlahakis, D Vukomanovic… - …, 2010 - Wiley Online Library
Previous studies by our research group have been concerned with the design of selective inhibitors of heme oxygenases (HO‐1 and HO‐2). The majority of these were based on a four‐…

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